Antibacterial agent 75

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibacterial Agent 75 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target and inhibit the growth of pathogenic bacteria. This compound is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, making it a versatile tool in the fight against bacterial infections.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 75 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where various substituents are added to enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the pure compound.

化学反应分析

Reaction 1: DMDO Oxidation

-

Mechanism : DMDO facilitates epoxidation or hydroxylation of imidazole intermediates.

-

Product : Intermediate 74 undergoes oxidation to generate a reactive diol or epoxide intermediate.

Reaction 2: TFA-Mediated Dehydration

-

Conditions : Acidic environment (TFA) promotes intramolecular cyclization and water elimination.

-

Product : Tetracycle 75 forms as the major product, while tricycle 76 is a minor byproduct (1,2-shift during oxidation) .

Reaction Byproducts and Mechanistic Insights

During the synthesis of 75 , tricycle 76 is observed as a minor product (Fig. 1):

-

Mechanism : A competing 1,2-hydride shift occurs during DMDO oxidation, leading to structural rearrangement.

-

Significance : The isolation of 76 provides evidence for the biogenetic relationship between axinellamines and donnazoles .

Downstream Modifications

Antibacterial agent 75 serves as a precursor for further functionalization:

-

Silver(II) Picolinate Oxidation : Converts azide groups in 75 to amines, yielding 77 -α and 77 -β (2.7:1 β:α ratio, 68% yield).

-

Acylation : Subsequent treatment with 2,3-dibromo-5-trichloroacetylpyrrole introduces pyrrole side chains, forming bioactive axinellamines .

Biological Relevance

-

Activity : Axinellamines derived from 75 exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.

-

Mode of Action : Secondary membrane destabilization and inhibition of bacterial septum formation .

Table 1: Key Reaction Conditions for Antibacterial Agent 75

| Step | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | DMDO, CH₂Cl₂, 0°C → rt | Oxidized intermediate | >90 |

| 2 | TFA, CH₂Cl₂, rt | Tetracycle 75 | 83 |

Table 2: Byproduct Analysis

| Byproduct | Structure Type | Formation Mechanism | Yield (%) |

|---|---|---|---|

| 76 | Tricyclic derivative | 1,2-Hydride shift during DMDO oxidation | <5 |

Research Findings and Innovations

科学研究应用

Antibacterial Agent 75 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in microbiological studies to understand bacterial resistance and develop new antibacterial strategies.

Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.

Industry: Utilized in the formulation of antibacterial coatings, disinfectants, and preservatives.

作用机制

The mechanism of action of Antibacterial Agent 75 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, the compound disrupts the integrity of the cell wall, leading to cell lysis and death. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects.

相似化合物的比较

Penicillin: A well-known antibacterial agent that also targets cell wall synthesis but has a different core structure.

Ciprofloxacin: An antibacterial agent that inhibits bacterial DNA gyrase, differing in its mechanism of action.

Tetracycline: Targets bacterial protein synthesis by binding to the ribosome, unlike Antibacterial Agent 75.

Uniqueness: this compound is unique due to its broad-spectrum activity and dual mechanism of action. Unlike some other antibacterial agents that target a single pathway, this compound can inhibit both cell wall synthesis and DNA replication, making it highly effective against a wide range of bacterial pathogens.

属性

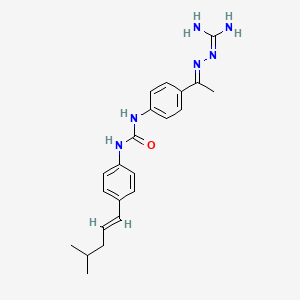

分子式 |

C22H28N6O |

|---|---|

分子量 |

392.5 g/mol |

IUPAC 名称 |

1-[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]-3-[4-[(E)-4-methylpent-1-enyl]phenyl]urea |

InChI |

InChI=1S/C22H28N6O/c1-15(2)5-4-6-17-7-11-19(12-8-17)25-22(29)26-20-13-9-18(10-14-20)16(3)27-28-21(23)24/h4,6-15H,5H2,1-3H3,(H4,23,24,28)(H2,25,26,29)/b6-4+,27-16+ |

InChI 键 |

YSGSIWKDCRRXQR-LWWXDEAMSA-N |

手性 SMILES |

CC(C)C/C=C/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |

规范 SMILES |

CC(C)CC=CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。